Cas no 1240946-97-7 (4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile)
![4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile structure](https://it.kuujia.com/scimg/cas/1240946-97-7x500.png)
1240946-97-7 structure
Nome del prodotto:4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile
4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-26605021
- 1240946-97-7
- Z775693810
- AKOS008147147
- 4-[3-(2-fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile
- 4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile
-
- Inchi: 1S/C21H21FN2O3/c1-26-13-5-4-12-24-19(16-10-8-15(14-23)9-11-16)20(21(24)25)27-18-7-3-2-6-17(18)22/h2-3,6-11,19-20H,4-5,12-13H2,1H3
- Chiave InChI: OQZPUAXQVPRMQJ-UHFFFAOYSA-N
- Sorrisi: FC1C=CC=CC=1OC1C(N(CCCCOC)C1C1C=CC(C#N)=CC=1)=O
Proprietà calcolate
- Massa esatta: 368.15362070g/mol
- Massa monoisotopica: 368.15362070g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 27
- Conta legami ruotabili: 8
- Complessità: 541
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 62.6Ų
- XLogP3: 3.1
4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26605021-0.05g |
4-[3-(2-fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile |
1240946-97-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile Letteratura correlata
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
1240946-97-7 (4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile) Prodotti correlati
- 891128-39-5(N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide)
- 895262-16-5(methyl 3-{4-(2,4-dimethylphenyl)piperazin-1-ylsulfonyl}thiophene-2-carboxylate)
- 79091-27-3(2-chloro-1-benzofuran-3-carbaldehyde)
- 2138296-51-0(benzyl N-[5-(chlorosulfonyl)-1-ethyl-1H-pyrazol-3-yl]carbamate)
- 2172516-30-0(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}acetic acid)
- 35250-74-9(2-(ethylsulfanyl)methylpyridine)
- 2411271-25-3(Methyl 3-(2-aminopropoxy)benzoate hydrochloride)
- 2228464-26-2(3-(aminomethyl)-3-3-fluoro-5-(trifluoromethyl)phenylcyclobutan-1-ol)
- 1459199-54-2(1H-Benzimidazole-5-carboxaldehyde, 6-hydroxy-)
- 2034480-42-5(1-[3-(pyridazin-3-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
